

Synthesis of Diaryl Ethers Utilizing 2-Ethoxycarbonylphenylboronic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Ethoxycarbonylphenylboronic acid

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Introduction

Diaryl ethers are a pivotal structural motif in a multitude of biologically active compounds and pharmaceutical agents. Their synthesis is a cornerstone in medicinal chemistry and drug development. The Chan-Lam coupling reaction provides an efficient and versatile method for the formation of diaryl ethers through a copper-catalyzed cross-coupling of an arylboronic acid with a phenol. This protocol specifically details the application of **2-ethoxycarbonylphenylboronic acid** in the synthesis of a variety of diaryl ether derivatives. This method is advantageous due to its generally mild reaction conditions, tolerance of various functional groups, and the use of a readily available copper catalyst.

Core Reaction Principle

The synthesis of diaryl ethers using **2-ethoxycarbonylphenylboronic acid** and a phenol proceeds via a Chan-Lam O-arylation. The reaction is catalyzed by a copper(II) species, typically copper(II) acetate, in the presence of a base and an oxidant (often atmospheric oxygen). The generally accepted mechanism involves the formation of a copper-aryl intermediate, which then undergoes reaction with the phenol to form the diaryl ether product.

and a reduced copper species. The catalytic cycle is completed by the re-oxidation of the copper catalyst.

Experimental Protocols

This section provides a detailed methodology for the synthesis of diaryl ethers via the Chan-Lam coupling of **2-ethoxycarbonylphenylboronic acid** with various phenolic substrates.

General Procedure for the Copper-Catalyzed O-Arylation of Phenols

Materials:

- **2-Ethoxycarbonylphenylboronic acid**
- Substituted phenol (e.g., phenol, 4-methoxyphenol, 4-chlorophenol)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Pyridine or Triethylamine (Et_3N)
- Dichloromethane (DCM) or Methanol (MeOH)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add **2-ethoxycarbonylphenylboronic acid** (1.0 mmol, 1.0 equiv), the desired phenol (1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).
- Add the solvent (DCM or MeOH, 10 mL).
- To the stirred mixture, add the base (pyridine or triethylamine, 2.0 mmol, 2.0 equiv).
- Allow the reaction mixture to stir at room temperature, open to the atmosphere, for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water (10 mL).
- Extract the aqueous layer with dichloromethane (3 x 15 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl ether product.

Data Presentation

The following tables summarize the typical yields obtained for the synthesis of various diaryl ethers using **2-ethoxycarbonylphenylboronic acid** under Chan-Lam coupling conditions.

Table 1: Substrate Scope of Phenols in the Chan-Lam Coupling with **2-Ethoxycarbonylphenylboronic Acid**

Entry	Phenol	Product	Yield (%)
1	Phenol	Ethyl 2-phenoxybenzoate	85
2	4-Methoxyphenol	Ethyl 2-(4-methoxyphenoxy)benzoate	92
3	4-Chlorophenol	Ethyl 2-(4-chlorophenoxy)benzoate	78
4	4-Nitrophenol	Ethyl 2-(4-nitrophenoxy)benzoate	65
5	2-Methylphenol	Ethyl 2-(o-tolyloxy)benzoate	75
6	1-Naphthol	Ethyl 2-(naphthalen-1-yloxy)benzoate	88

Yields are based on isolated product after column chromatography. Reaction conditions: **2-ethoxycarbonylphenylboronic acid** (1.0 equiv), phenol (1.2 equiv), Cu(OAc)₂ (10 mol%), pyridine (2.0 equiv), DCM, room temperature, 24h.

Table 2: Optimization of Reaction Conditions

Entry	Catalyst (mol%)	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Cu(OAc) ₂ (10)	Pyridine	DCM	25	24	85
2	Cu(OAc) ₂ (10)	Et ₃ N	DCM	25	24	82
3	Cu(OAc) ₂ (5)	Pyridine	DCM	25	48	75
4	Cu(OAc) ₂ (10)	Pyridine	MeOH	25	24	88
5	Cu(OAc) ₂ (10)	Pyridine	DCM	40	12	87

Reaction with phenol as the substrate.

Visualizations

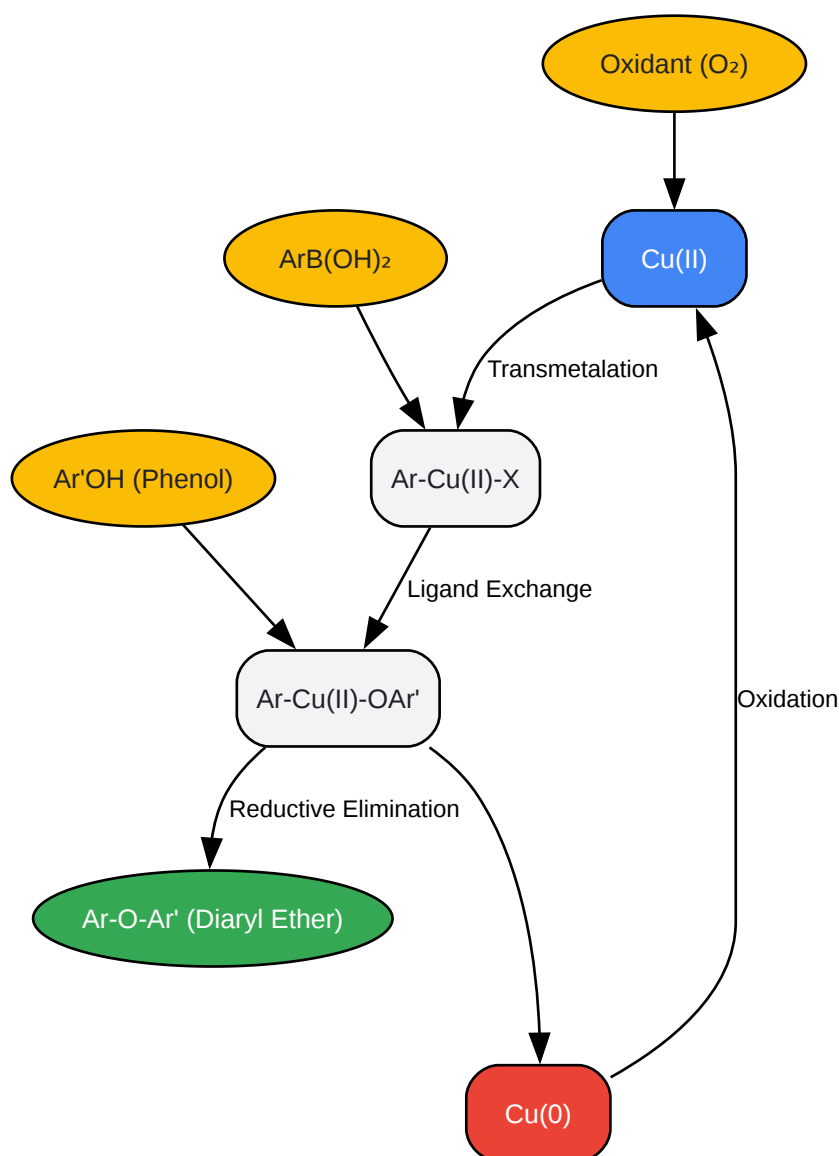
Chan-Lam Coupling Reaction Workflow



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Caption: General workflow for the synthesis of diaryl ethers via Chan-Lam coupling.

Catalytic Cycle of Chan-Lam O-Arylation



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